molecular formula C23H16FN5O2 B10931069 3-(4-Fluorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide CAS No. 1174866-05-7

3-(4-Fluorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10931069
CAS No.: 1174866-05-7
M. Wt: 413.4 g/mol
InChI Key: WDHARMFWGDRDAH-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorophenyl group, a pyrazole ring, and an isoxazolo[5,4-b]pyridine core. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or continuous flow chemistry to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and can significantly reduce production time and costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced biological activities .

Scientific Research Applications

3-(4-Fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For instance, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of structural features, which contribute to its diverse biological activities and potential therapeutic applications. Its fluorophenyl group and isoxazolo[5,4-b]pyridine core provide distinct advantages in terms of stability, reactivity, and biological activity .

Properties

CAS No.

1174866-05-7

Molecular Formula

C23H16FN5O2

Molecular Weight

413.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(2-methylpyrazol-3-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H16FN5O2/c1-29-19(11-12-25-29)27-22(30)17-13-18(14-5-3-2-4-6-14)26-23-20(17)21(28-31-23)15-7-9-16(24)10-8-15/h2-13H,1H3,(H,27,30)

InChI Key

WDHARMFWGDRDAH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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